molecular formula C10H9ClO2 B1593092 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 944109-65-3

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1593092
M. Wt: 196.63 g/mol
InChI Key: RNDMOLOBKVJEMH-UHFFFAOYSA-N
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Description

Indanone, a similar compound to the one you’re asking about, is an organic compound with the formula C9H8O . It’s a petrochemical, a bicyclic compound .


Synthesis Analysis

Indanones can be synthesized through various methods. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .


Molecular Structure Analysis

The molecular structure of indanone consists of a fused cyclopentane and benzene ring . The molecular weight is 132.1592 .


Chemical Reactions Analysis

Indanone can undergo various chemical reactions. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction .


Physical And Chemical Properties Analysis

Indanone is a colorless liquid hydrocarbon . Its density is 0.9645 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

A study by Bentiss et al. (2009) on corrosion science explored the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, highlighting the potential of methoxy derivatives in protecting metals against corrosion. This research suggests that similar compounds could be explored for their corrosion inhibitory properties, offering insights into the development of new, effective corrosion inhibitors for industrial applications Bentiss et al., 2009.

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally related to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one. This study showcases the compound's molecular structure and suggests potential biological effects based on molecular docking results, indicating the broader applicability of such compounds in understanding biological interactions at the molecular level Viji et al., 2020.

Synthesis and Application in Agrochemicals or Medicinal Compounds

Ghelfi et al. (2003) discussed the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, leading to compounds useful for the preparation of agrochemicals or medicinal compounds. This research underlines the synthetic versatility and potential utility of methoxy and chloro-substituted compounds in creating valuable products for agriculture and medicine Ghelfi et al., 2003.

Photophysical Properties for Device Applications

Research by Correa et al. (2007) on the photophysical properties of poly(2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene) indicates the potential of methoxy derivatives in developing up-conversion fluorescence devices due to their notable multiphoton absorption cross-section spectra. This suggests that similar compounds could be of interest in designing new materials for optical devices Correa et al., 2007.

Nonlinear Optical Materials

Shettigar et al. (2006) synthesized bis-chalcone derivatives and evaluated their second harmonic generation (SHG) conversion efficiencies, highlighting the relevance of methoxy and chloro-substituted compounds in the field of nonlinear optics. These materials show promise for applications in optical limiting and photonics, demonstrating the significant impact of chemical structure on optical properties Shettigar et al., 2006.

Future Directions

The future directions for research and development of indanone and its derivatives could include exploring their potential uses in various fields, such as medicine and materials science .

properties

IUPAC Name

4-chloro-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMOLOBKVJEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647280
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

944109-65-3
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944109-65-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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